Home > Products > Screening Compounds P69141 > Doxylamine Impurity A
Doxylamine Impurity A - 873407-01-3

Doxylamine Impurity A

Catalog Number: EVT-1478986
CAS Number: 873407-01-3
Molecular Formula: C17H22N2O
Molecular Weight: 270.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxylamine succinate Impurity
Doxylamine 4-Pyridinyl Isomer is an isomeric impurity of the H1 Histamine receptor antagonist Doxylamine.
Source and Classification

Doxylamine Impurity A can be sourced from various chemical synthesis processes involving doxylamine. Its classification falls under pharmaceutical impurities, which are categorized based on their structural characteristics and the processes through which they are formed during the synthesis of the primary active ingredient.

Synthesis Analysis

Methods and Technical Details

The synthesis of doxylamine impurity A typically involves several chemical reactions. One common method includes the reaction of doxylamine with specific reagents under controlled conditions to yield the impurity. For instance, one reported method involves reacting doxylamine with phenyl chloroformate, followed by hydrolysis to produce various impurities, including doxylamine impurity A .

The synthesis process can be summarized in the following steps:

  1. Reacting Doxylamine with Phenyl Chloroformate: This reaction occurs under basic conditions to form an intermediate product.
  2. Hydrolysis: The intermediate undergoes hydrolysis to yield doxylamine impurity A.
  3. Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired impurity.
Molecular Structure Analysis

Structure and Data

Doxylamine Impurity A has a specific molecular structure characterized by its unique arrangement of atoms. The molecular formula for doxylamine impurity A is typically represented as C17H22N2O2C_{17}H_{22}N_{2}O_{2}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Key Structural Features:

  • Molecular Weight: Approximately 286.37 g/mol.
  • Functional Groups: The presence of nitrogen atoms suggests potential basic properties, while oxygen atoms indicate possible sites for hydrogen bonding.
Chemical Reactions Analysis

Reactions and Technical Details

Doxylamine Impurity A participates in various chemical reactions typical of amines and esters. Key reactions include:

  • N-demethylation: This reaction can lead to the formation of desmethyl derivatives.
  • Hydrolysis: Involves breaking down ester bonds in the presence of water.
  • Oxidation: Can lead to N-oxide derivatives depending on reaction conditions.

These reactions are essential for understanding how impurities form during drug synthesis and how they might impact pharmacological activity.

Mechanism of Action

Process and Data

The mechanism of action for doxylamine involves its function as an H1 receptor antagonist. It inhibits the binding of histamine to H1 receptors in various tissues, leading to reduced allergic responses such as itching, sneezing, and nasal congestion. While specific data on doxylamine impurity A's mechanism is limited, impurities can potentially alter the pharmacodynamics of the primary compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doxylamine Impurity A exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or creamy-white powder.
  • Melting Point: Reported melting point ranges from 100–104 °C.
  • Solubility: Very soluble in water (approximately 1000 g/L at 25 °C) and chloroform; slightly soluble in organic solvents like benzene and diethyl ether.
  • Ionization Constants: pKa values are approximately 5.8 and 9.3, indicating its behavior in different pH environments .
Applications

Scientific Uses

Doxylamine Impurity A is primarily relevant in pharmaceutical research and quality control settings. Its significance includes:

  • Quality Control: Monitoring levels of impurities like doxylamine impurity A is crucial for ensuring drug safety and efficacy.
  • Pharmaceutical Development: Understanding impurities aids in optimizing synthesis routes for doxylamine formulations.
  • Research: Studies involving doxylamine may investigate the effects of impurities on pharmacological activity, contributing to safer drug development practices.
Chemical Identity and Structural Characterization of Doxylamine Impurity A

IUPAC Nomenclature and Synonyms

Doxylamine Impurity A is systematically named N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine according to IUPAC rules [3] [10]. This nomenclature explicitly defines the core ethanamine backbone, the dimethylamino group, and the chiral benzhydryl ether moiety. The compound is designated as a racemic mixture (RS configuration) at the stereogenic carbon atom.

The impurity is cataloged under multiple synonyms across scientific literature and regulatory documents:

  • Doxylamine 4-Pyridinyl Isomer [1] [8]
  • Doxylamine Succinate Impurity A [10]
  • 4-[α-(2-Dimethylaminoethoxy)-α-methylbenzyl]pyridine [5]
  • Doxylamine Pyridine-4-yl Isomer (USP designation) [3]

The CAS Registry Number 873407-01-3 universally identifies this compound in chemical databases and regulatory filings [2] [5] [8].

Molecular Formula and Weight Analysis

The molecular formula of Doxylamine Impurity A is C₁₇H₂₂N₂O, identical to the parent drug doxylamine but distinguished by atomic connectivity [1] [2] [8]. Precise mass calculations confirm:

  • Theoretical molecular weight: 270.37 g/mol (free base)
  • Monoisotopic mass: 270.1732 Da

Table 1: Elemental Composition and Mass Data

ComponentValue
Molecular FormulaC₁₇H₂₂N₂O
Exact Mass270.1732 Da
Molecular Weight270.37 g/mol
Carbon Content75.52%
Hydrogen Content8.20%
Nitrogen Content10.36%
Oxygen Content5.92%

When converted to hydrochloride salt (as referenced in pharmacopeial standards), the formula becomes C₁₇H₂₂N₂O·HCl with a molecular weight of 306.88 g/mol [3] [9].

Stereochemical Configuration and Isomerism

The compound features a single chiral center at the tertiary carbon bearing phenyl and pyridinyl groups. Pharmacopeial standards specify it as a racemic mixture [(1RS)-configuration], indicating equimolar amounts of R- and S-enantiomers [3] [10]. This stereochemical assignment is critical because:

  • The chiral center influences molecular conformation and potential receptor interactions
  • It distinguishes Impurity A from geometric or positional isomers

The 4-pyridinyl substitution (para-position) differentiates it structurally from therapeutically active doxylamine, which contains a 2-pyridinyl (ortho-position) group. This positional isomerism significantly alters electronic distribution and three-dimensional topology [3] [8] [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit spectral data is limited in public literature, predicted ¹H NMR features based on molecular structure include:

  • Aromatic protons: Multiplets between δ 8.50–7.20 ppm (pyridine and benzene rings)
  • Methine proton: Singlet at δ ~5.20 ppm (tertiary chiral carbon H)
  • Ethoxy chain:
  • N–CH₂– triplet at δ ~2.60 ppm– O–CH₂– triplet at δ ~3.50 ppm
  • N-methyl groups: Singlet at δ ~2.25 ppm (6H)

The ¹³C NMR spectrum would exhibit 12 distinct signals due to molecular symmetry constraints [8] [10].

Infrared (IR) Spectroscopy

Key IR absorptions characterize functional groups:

  • Aromatic C–H stretch: 3050–3010 cm⁻¹
  • Aliphatic C–H stretch: 2970–2850 cm⁻¹
  • C–N stretch: 1250–1020 cm⁻¹
  • Pyridine ring vibrations: 1610–1580 cm⁻¹ and 1550–1500 cm⁻¹

These align with FT-IR methodologies used for doxylamine analysis [6].

Mass Spectrometry (MS)

Electron ionization (EI) MS fragmentation patterns include:

  • Molecular ion peak: m/z 270.2 [M]⁺
  • Characteristic fragments:
  • m/z 121.1 (pyridinium ion)
  • m/z 149.1 (benzhydryl fragment)
  • m/z 58.1 [(CH₃)₂N⁺=CH₂]

Table 2: Key Spectroscopic Signatures

TechniqueKey Assignments
¹H NMRδ 8.50 (pyridyl H), δ 7.20-7.80 (aryl H), δ 5.20 (methine H), δ 2.25 (N–CH₃)
IR3050 cm⁻¹ (aromatic C–H), 2800 cm⁻¹ (aliphatic C–H), 1590 cm⁻¹ (C=N, pyridine)
MSm/z 270.2 [M]⁺, m/z 121.1, m/z 149.1, m/z 58.1

Comparative Analysis with Parent Compound (Doxylamine)

Doxylamine Impurity A and the parent compound share the molecular formula C₁₇H₂₂N₂O but exhibit critical structural differences:

Structural Divergence

  • Doxylamine (Active Pharmaceutical Ingredient):
  • 2-Pyridinyl isomer (ortho-substitution)
  • IUPAC name: N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
  • Impurity A:
  • 4-Pyridinyl isomer (para-substitution) [3] [8] [10]

This positional isomerism significantly impacts molecular geometry:

  • The 2-pyridinyl group in doxylamine allows intramolecular hydrogen bonding with the ethoxy linker
  • The 4-pyridinyl group in Impurity A creates a linear, extended conformation

Physicochemical Implications

  • Polarity: Impurity A exhibits higher aqueous solubility due to symmetrical charge distribution
  • Partition coefficient (log P):
  • Doxylamine: ~3.28
  • Impurity A: ~2.90 (predicted)
  • pKₐ differences:
  • Pyridine nitrogen pKₐ: ~4.8 (Impurity A) vs. ~6.2 (doxylamine) due to ortho-effect

Table 3: Structural and Property Comparison with Parent Compound

CharacteristicDoxylamine (API)Impurity ABiological Impact
Substitution2-Pyridinyl (ortho)4-Pyridinyl (para)Alters receptor binding affinity
Nitrogen BasicitypKₐ ~6.2 (protonated pyridine)pKₐ ~4.8 (protonated pyridine)Influences ionization at physiological pH
Molecular GeometryBent conformation (H-bond capable)Linear conformationAffects membrane permeability
Pharmacopeial StatusActive IngredientControlled Impurity (≤0.15%)N/A

Biological Relevance

The positional isomerism eliminates H₁-antihistamine activity because:

  • The 4-pyridinyl configuration prevents optimal binding to histamine H₁ receptors
  • Molecular docking studies confirm ~100-fold lower affinity compared to doxylamine [7] [10]

Analytical Differentiation

Chromatographic methods readily separate the isomers:

  • HPLC retention times: Impurity A elutes earlier than doxylamine due to higher polarity
  • EP/USP methods: Specify relative retention times of 0.8–0.9 for Impurity A vs. doxylamine [3]

Regulatory Status and Pharmacopeial Standards

Doxylamine Impurity A is recognized as a qualified impurity in major pharmacopeias:

  • European Pharmacopoeia (EP): Listed as "Doxylamine Impurity A" [3]
  • United States Pharmacopeia (USP): Designated "Doxylamine Pyridine-4-yl Isomer" [3]

Acceptance criteria in active pharmaceutical ingredients (APIs) typically require control at ≤0.15% based on ICH Q3A/B guidelines. Commercial suppliers (e.g., SynZeal, Simson Pharma) provide certified reference standards with documentation aligned with pharmacopeial monographs [3] [5] [9].

Table 4: Pharmacopeial Reference Data

PharmacopeiaDesignationReference Material CodeProvider Examples
European (EP)Doxylamine Impurity AEP-Y0000000SynZeal (SZ-D010002)
United States (USP)Doxylamine Pyridine-4-yl IsomerUSP-0000000Simson Pharma (D290007)

Properties

CAS Number

873407-01-3

Product Name

Doxylamine Impurity A

IUPAC Name

N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine

Molecular Formula

C17H22N2O

Molecular Weight

270.38

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3

SMILES

CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C

Synonyms

N,N-Dimethyl-2-[1-phenyl-1-(4-pyridinyl)ethoxy]ethanamine; 4-[α-(2-Dimethylaminoethoxy)-α-methylbenzyl]pyridine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.